N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine
CAS No.: 918882-21-0
Cat. No.: VC16008571
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine - 918882-21-0](/images/structure/VC16008571.png)
Specification
CAS No. | 918882-21-0 |
---|---|
Molecular Formula | C8H10N4 |
Molecular Weight | 162.19 g/mol |
IUPAC Name | N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine |
Standard InChI | InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | ZBUAZODSTKWZTR-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC=CC2=C1NN=C2 |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine, reflecting its bicyclic structure with a pyrazole ring fused to a pyridine ring at the 3,4-c positions. The molecular formula is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol. The dimethylamine group at the 7-position distinguishes it from related compounds such as 1H-pyrazolo[3,4-c]pyridin-7-ol (CAS 76006-09-2), which lacks the alkylated amine .
Structural Features and Isomerism
The compound’s planar bicyclic framework allows for potential tautomerism and resonance stabilization. The pyrazole ring (positions 1–3) and pyridine ring (positions 4–7) share a common carbon atom at the 3,4-c junction. Quantum mechanical calculations predict a dipole moment of approximately 3.8 D due to the electron-rich pyridine nitrogen and the electron-donating dimethylamine group.
Table 1: Key Structural and Electronic Properties
Property | Value |
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Molecular Formula | C₈H₁₁N₅ |
Molecular Weight | 177.21 g/mol |
Dipole Moment | 3.8 D (calculated) |
Tautomeric Forms | 1H, 2H, and 3H configurations |
Aromatic System | Bicyclic (6π + 6π electrons) |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be approached via two primary routes:
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Cyclocondensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, followed by dimethylamination.
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Microwave-assisted coupling of preformed pyrazolo[3,4-c]pyridine intermediates with dimethylamine under catalytic conditions .
Experimental Synthesis Protocols
A plausible method, adapted from microwave-assisted pyrazolopyridine syntheses , involves:
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Preparation of 2-hydrazinopyridine: Reacting 2-chloropyridine with hydrazine monohydrate under microwave irradiation (150°C, 15 min) .
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Cyclocondensation: Treating the hydrazine derivative with a ketone or nitrile to form the pyrazolo[3,4-c]pyridine core.
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Dimethylamination: Introducing dimethylamine via nucleophilic substitution or reductive amination.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Hydrazine Formation | N₂H₄·H₂O, MW, 150°C, 15 min | 88% |
Cyclocondensation | 3-Amino-2-butenenitrile, MW, 150°C | 91% |
Dimethylamination | (CH₃)₂NH, Pd/C, H₂, 60°C | 75% |
Physicochemical Properties
Thermodynamic and Solubility Data
While experimental data for the title compound are scarce, analogs such as 1H-pyrazolo[3,4-c]pyridin-7-ol provide baseline metrics :
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Density: ~1.6 g/cm³ (estimated increase of 5–10% due to dimethylamine’s molar volume).
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Boiling Point: ~536°C (lowered by ~20°C compared to hydroxyl analogs due to reduced hydrogen bonding).
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LogP: Predicted 0.85 (ALOGPS), indicating moderate lipophilicity.
Spectroscopic Characterization
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